molecular formula C14H13N3O3S2 B2553564 1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946207-04-1

1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2553564
CAS No.: 946207-04-1
M. Wt: 335.4
InChI Key: PWCNABBFARDTGU-UHFFFAOYSA-N
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Description

The compound 1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide belongs to the tetrahydrothieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes two methyl groups at positions 1 and 3, dioxo groups at positions 2 and 4, and a thiophen-2-ylmethyl carboxamide substituent at position 4. The synthesis of such derivatives typically involves alkylation or nucleophilic substitution reactions on precursor carboxamides, as reported for similar compounds .

Properties

IUPAC Name

1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c1-16-12(19)9-6-10(22-13(9)17(2)14(16)20)11(18)15-7-8-4-3-5-21-8/h3-6H,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCNABBFARDTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NCC3=CC=CS3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide (CAS Number: 946207-04-1) is a synthetic compound belonging to the thieno[2,3-d]pyrimidine class. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. Its unique structural features contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C14H13N3O3S2C_{14}H_{13}N_{3}O_{3}S_{2}, with a molecular weight of 335.4 g/mol. The structure includes a tetrahydrothieno[2,3-d]pyrimidine core that is characterized by a fused ring system containing both sulfur and nitrogen atoms. This structural complexity plays a crucial role in its biological activity.

PropertyValue
Molecular FormulaC14H13N3O3S2
Molecular Weight335.4 g/mol
CAS Number946207-04-1

Biological Activities

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit a broad spectrum of biological activities:

1. Anti-Cancer Activity

Thieno[2,3-d]pyrimidines have demonstrated significant anti-cancer properties through various mechanisms. A study highlighted that derivatives of this compound can act as potent inhibitors of FLT3 (Fms-like tyrosine kinase 3), which is crucial in acute myeloid leukemia (AML). Specifically, modifications at position 6 of the thienopyrimidine structure were shown to enhance potency against FLT3 with IC50 values in the nanomolar range .

Case Study:
In a comparative analysis of several derivatives, compound 9 exhibited remarkable inhibitory activity against leukemia cell lines (MV4-11) and was found to be more effective than the well-known FLT3 inhibitor AC220 .

2. Anti-Inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The structural modifications enhance its ability to interact with inflammatory pathways, although specific mechanisms remain to be fully elucidated.

3. Antimicrobial Activity

The thieno[2,3-d]pyrimidine derivatives have also shown promise as antimicrobial agents. Research has indicated that certain modifications can lead to increased efficacy against various bacterial strains .

4. Neuroprotective Activity

Some studies have suggested potential neuroprotective effects attributed to the modulation of neurotransmitter systems. This activity could be beneficial in treating neurodegenerative diseases.

5. Gonadotropin-Releasing Hormone Antagonism

The compound has been identified as an antagonist of gonadotropin-releasing hormone (GnRH), indicating potential applications in hormone-dependent conditions such as prostate cancer and endometriosis .

Structure-Activity Relationship (SAR)

The biological activity of 1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is influenced by its structural components. Key findings from SAR studies include:

  • Position 6 Modifications: Enhancements in FLT3 inhibition were observed with specific substitutions at this position.
  • Aromatic Substituents: The presence of aromatic groups significantly impacts enzyme activity and overall potency against cancer cell lines .

Scientific Research Applications

Biological Activities

  • Anti-inflammatory Properties
    • The compound exhibits significant anti-inflammatory activity. In studies involving formalin-induced paw edema models, it demonstrated efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium. Its safety profile was also favorable, showing a high gastrointestinal safety level and low ulcerogenicity .
  • Analgesic Effects
    • Alongside its anti-inflammatory properties, this compound has been noted for its analgesic effects. It was found to have a delayed onset of action but provided substantial pain relief in experimental models .
  • Antimicrobial Activity
    • Preliminary studies indicate that derivatives of thieno[2,3-d]pyrimidines may possess antimicrobial properties. The synthesized compounds have shown effectiveness against various bacterial strains .
  • Anticancer Potential
    • Some derivatives of thieno[2,3-d]pyrimidines have been investigated for their anticancer properties. They may inhibit tumor growth through various mechanisms, although further research is required to establish their efficacy .

Case Study 1: Anti-inflammatory Activity

A study synthesized a series of thienopyrimidine derivatives and evaluated their anti-inflammatory effects using animal models. The most active compounds were found to significantly reduce inflammation with minimal side effects compared to existing NSAIDs .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial activity of synthesized thienopyrimidine derivatives showed promising results against various pathogens. These findings suggest potential applications in developing new antimicrobial agents .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituents on the tetrahydrothieno[2,3-d]pyrimidine core significantly influence solubility, stability, and bioactivity:

Compound Name Substituents Key Properties/Bioactivity Reference
Target Compound 1,3-dimethyl, 2,4-dioxo, N-(thiophen-2-ylmethyl) Not reported -
3-Amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide (2d) 3-amino, 2-(benzylthio), 5-methyl, N-(4-methylphenyl) Moderate antimicrobial activity against Proteus vulgaris and Pseudomonas aeruginosa
6-Methyl-N-(4-methylphenyl)-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide 6-methyl, 4-phenyl, N-(4-methylphenyl), 2-thioxo Not reported
  • Thiophen-2-ylmethyl vs. Benzylthio Groups: The target compound’s thiophen-2-ylmethyl group introduces a smaller aromatic system compared to the benzylthio group in compound 2d.
  • Dioxo vs.

Heterocyclic Analogs with Different Core Structures

Pyrrolo[2,3-d]pyrimidine Derivatives

Compounds such as 19a-c (pyrrolo[2,3-d]pyrimidines with thiophene-2-carboxylic acid substituents) exhibit high synthetic yields (89–95%) and melting points (175–201°C). Their biological activity remains uncharacterized, but the carboxylic acid groups may enhance water solubility compared to the target compound’s carboxamide .

Thieno[2,3-b]pyridine Carboxamides

Analog 7b-e (thieno[2,3-b]pyridines with cyano and ethoxy groups) feature electron-withdrawing substituents that increase reactivity. These compounds show robust IR and NMR profiles but lack bioactivity data. Their linear fused systems contrast with the angular thieno[2,3-d]pyrimidine core of the target compound, which may confer distinct binding geometries .

Tetrahydroimidazo[1,2-a]pyridines

Compounds like 1l and 2d (tetrahydroimidazo[1,2-a]pyridines with nitrophenyl and ester groups) exhibit moderate yields (51–55%) and high melting points (215–245°C). Their ester groups may confer metabolic instability compared to the target compound’s carboxamide, which is more resistant to hydrolysis .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular FormulaC11_{11}H12_{12}N4_4O3_3SPubChem
Molecular Weight280.30 g/molHigh-resolution MS
LogP (Predicted)2.1 ± 0.3ChemAxon

Q. Table 2. Comparative Bioactivity of Derivatives

DerivativeSubstitutionMIC (P. vulgaris)MIC (P. aeruginosa)
2d (Benzylthio)S-Benzyl32 µg/mL32 µg/mL
2a (Methylthio)S-Methyl>128 µg/mL>128 µg/mL
Parent CompoundNone>128 µg/mL>128 µg/mL
Source: Adapted from

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